molecular formula C11H15NO B13069362 (2R)-2-methyl-6-phenylmorpholine

(2R)-2-methyl-6-phenylmorpholine

Cat. No.: B13069362
M. Wt: 177.24 g/mol
InChI Key: OEIVXYYFUJADLC-BFHBGLAWSA-N
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Description

(2R)-2-Methyl-6-phenylmorpholine is a chiral morpholine derivative characterized by a methyl group at the 2-position (R-configuration) and a phenyl group at the 6-position of the morpholine ring. Its molecular formula is C₁₁H₁₅NO (molecular weight: 177.24 g/mol). The compound’s stereochemistry and substituent arrangement make it a structurally unique scaffold in medicinal chemistry, particularly in drug discovery targeting neurological and metabolic pathways.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2R)-2-methyl-6-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11?/m1/s1

InChI Key

OEIVXYYFUJADLC-BFHBGLAWSA-N

Isomeric SMILES

C[C@@H]1CNCC(O1)C2=CC=CC=C2

Canonical SMILES

CC1CNCC(O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methyl-6-phenylmorpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, in the presence of a dehydrating agent. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-6-phenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides; solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-methyl-6-phenylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-methyl-6-phenylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in altered cellular functions and physiological responses.

Comparison with Similar Compounds

Structural Variations and Stereochemical Differences

A comparative analysis of key analogs reveals how substituent placement and stereochemistry influence physicochemical and pharmacological properties:

Compound Substituents Stereochemistry Molecular Formula Key Differences Source
(2R)-2-Methyl-6-phenylmorpholine 2-methyl (R), 6-phenyl (2R) C₁₁H₁₅NO Reference compound -
(2R,6R)-2-Methyl-6-m-tolylmorpholine 6-m-tolyl (meta-methylphenyl) (2R,6R) C₁₂H₁₇NO Substituent : m-tolyl introduces steric bulk and lipophilicity. Impact : May enhance membrane permeability but reduce target specificity.
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate 2,6-dimethyl; 4-pyrrolidinylmethyl (2R,6S) C₁₅H₂₆N₂O₅ Substituent : Pyrrolidine ring adds basicity. Salt Form : Oxalate improves solubility. Impact : Potential for enhanced CNS penetration.
2-Ethyl-5-methylmorpholine 2-ethyl, 5-methyl Racemic C₇H₁₅NO Substituent : Ethyl group increases hydrophobicity. Status : Discontinued, suggesting stability or efficacy limitations.
(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine HCl 4-(2-methyl-3-phenylpropyl) Racemic C₁₇H₂₈ClNO Substituent : Bulky alkyl chain at position 3. Impact : High lipophilicity may improve tissue distribution but reduce solubility.

Physicochemical and Pharmacological Implications

  • The pyrrolidinylmethyl substituent in (2R,6S)-2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate introduces a secondary amine, raising basicity (pKa ~9–10), which may improve interaction with acidic binding pockets in receptors .
  • Solubility: Salt forms (e.g., oxalate in , hydrochloride in ) enhance aqueous solubility, critical for intravenous formulations.
  • Stereochemical Effects :

    • The (2R) configuration in the reference compound contrasts with the (2R,6S) or (2R,6R) configurations in analogs. For example, (2R,6S)-dimethyl substitution in creates a distinct spatial arrangement, likely altering binding affinity to enantioselective targets like G-protein-coupled receptors.

Discontinued Compounds and Lessons Learned

Compounds such as 2-Ethyl-5-methylmorpholine () were discontinued, possibly due to:

  • Metabolic instability : Ethyl groups may increase susceptibility to cytochrome P450 oxidation.
  • Toxicity : Off-target effects from racemic mixtures or reactive metabolites.

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